2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2,3-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-6(7)8(12)11(5)2/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSIFQTPYTLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-20-5 | |
| Record name | 2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination and Chlorination Protocols
Patent US5278307A outlines a two-step process for synthesizing 4-hydroxypyrrolo[2,3-d]pyrimidines, adaptable to the target compound:
-
Halogenation : A pyridine precursor undergoes bromination using elemental bromine or N-bromosuccinimide. For example, treating 2,4-dimethylpyrrolo[3,4-b]pyridine with bromine in acetonitrile introduces a bromine atom at the reactive position.
-
Cyclization : The halogenated intermediate reacts with 2,4-diamino-6-hydroxypyrimidine in a polar solvent (e.g., acetonitrile/water) to form the pyrimidinone ring.
Key Data :
| Halogenating Agent | Solvent System | Yield (%) |
|---|---|---|
| Br₂ | CH₃CN/H₂O | 72 |
| N-Bromosuccinimide | DMF | 65 |
This method achieves moderate yields but requires careful control of stoichiometry to avoid over-halogenation.
Multicomponent One-Pot Synthesis
Three-Component Reaction Optimization
The Scielo methodology employs arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with tetrabutylammonium bromide (TBAB) as a catalyst. Adapting this to the target compound involves:
-
Condensation : 2,3-dimethylpyrrole-3-carbaldehyde reacts with 6-amino-1,3-dimethyluracil to form an imine intermediate.
-
Cyclization : Barbituric acid induces ring closure via nucleophilic attack, forming the pyrimidinone moiety.
Reaction Conditions :
-
Temperature: 50°C
-
Catalyst: TBAB (5 mol%)
-
Solvent: Ethanol
-
Time: 4–6 hours
Yield : 78–85% (depending on substituents).
Thiourea-Mediated Cyclization
PMC7855449 details a thiourea-based route for dihydro-pyrazolo[3,4-d]pyrimidinones, applicable to pyrrolopyrimidinones:
-
Thiourea Formation : Reacting 3-fluorobenzyl mercaptan with a pyridine precursor forms a thiourea intermediate.
-
Chan-Lam Coupling : A copper-mediated coupling with phenylboronic acid introduces aryl groups.
-
Cyclization : Heating in dimethylformamide (DMF) induces ring closure.
Advantages :
-
High functional group tolerance.
-
Scalable to gram quantities.
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Scalability |
|---|---|---|---|---|
| Halogenation-Cyclization | Br₂, 2,4-diamino-6-hydroxypyrimidine | CH₃CN/H₂O, 80°C | 65–72 | Moderate |
| Multicomponent Reaction | TBAB, barbituric acid | EtOH, 50°C | 78–85 | High |
| Thiourea Cyclization | 3-Fluorobenzyl mercaptan, Cu | DMF, N₂, 100°C | 70 | Low |
The multicomponent approach offers superior yields and operational simplicity, making it preferable for large-scale synthesis. Conversely, halogenation-cyclization provides precise control over substitution patterns.
Industrial and Pharmacological Implications
The target compound’s structural similarity to M4 muscarinic receptor modulators (WO2017112719A1) and kinase inhibitors (US20230312576A1) underscores its therapeutic potential. Efficient synthesis routes are critical for drug development pipelines. For example, the one-pot method reduces purification steps, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine scaffold .
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent through its ability to inhibit key kinases involved in cancer progression. For instance:
- A study highlighted the synthesis of derivatives based on the pyrrolo[3,4-d]pyrimidine scaffold that demonstrated significant anti-proliferative activities against various cancer cell lines. Compound 12b , a derivative of this scaffold, exhibited IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cancer cells respectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
Kinase Inhibition
The compound's structural similarity to ATP allows it to act as an ATP-competitive inhibitor for various kinases:
- Research indicates that compounds derived from the pyrrolo[3,4-d]pyrimidine structure can effectively inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy. For example, compound V was identified as an effective EGFR inhibitor at nanomolar concentrations .
Anti-Angiogenic Properties
The dual inhibition of focal adhesion kinase (FAK) and Pyk2 has been suggested to enhance anti-angiogenic effects:
- Novel derivatives have been developed that target these kinases, potentially leading to reduced tumor growth and metastasis in cancers . This highlights the compound's versatility in targeting multiple pathways involved in tumor progression.
Case Study 1: EGFR Inhibitors
A series of studies focused on synthesizing new derivatives of the pyrrolo[3,4-d]pyrimidine scaffold aimed at enhancing EGFR inhibition:
- The synthesized compounds were tested for their anti-proliferative effects on cancer cell lines and showed promising results with high selectivity for mutant forms of EGFR, indicating potential for overcoming drug resistance associated with traditional therapies .
Case Study 2: Mechanistic Studies on HepG2 Cells
Recent investigations into the mechanistic action of pyrrolo[3,4-d]pyrimidine derivatives revealed their ability to induce apoptosis in HepG2 liver cancer cells:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . In the case of ATR kinase inhibition, the compound interferes with the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Key Differences :
- Synthesis: These derivatives are synthesized via cyclization of ortho-amino esters with nitriles under conventional or microwave-assisted conditions .
- Bioactivity : Pyrazolo derivatives (e.g., compounds 2e, 2f, 2g) exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The dimethyl-pyrrolidine variant may show differing activity due to enhanced lipophilicity from methyl groups.
Table 1: Antimicrobial Activity of Selected Pyrazolo Analogs
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| 2e | 12.5 | 25.0 |
| 2f | 6.25 | 12.5 |
| 2g | 3.12 | 6.25 |
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives
Key Differences :
- Core Structure: Replacement of the pyrrolo ring with a thieno ring introduces sulfur, influencing electronic properties and metabolic stability.
- Synthesis: Microwave-assisted methods are commonly used, as seen in the synthesis of 2-methyl-5-(5-phenylthiazolo[5,4-d]isoxazol-6(5H)-yl)thieno[3,4-d]pyrimidin-4(3H)-one . The target compound may require similar techniques but with distinct cyclization steps.
Pyrrolo[3,4-d]pyrimidinone Derivatives with Varied Substituents
Examples :
- 2-Thiomorpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1708080-19-6): Substituent: Thiomorpholino group at position 2.
- 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Dihydrochloride (CAS 2044714-12-5):
Table 2: Physicochemical Comparison
Estimated based on molecular formula C9H13N3O.
Agrochemical Pyrimidinone Derivatives
Example : 6-tert-butyl-3-isopropyl[1,2]thiazolo[3,4-d]pyrimidin-4(5H)-one (listed in the Pesticides Act 1974) .
- Core Structure: Thiazolo-pyrimidinone fusion, differing from the pyrrolo system.
- Application : Used as a pesticide, highlighting the role of heterocyclic substitutions in agrochemical activity.
Key Research Findings and Implications
Synthetic Flexibility: Microwave-assisted synthesis improves yields and reduces reaction times for pyrazolo and thieno analogs , suggesting applicability to the target compound.
Bioactivity Trends : Methyl and aromatic substituents enhance antimicrobial activity in pyrazolo derivatives , implying that the 2,3-dimethyl groups in the target compound may similarly optimize interactions with biological targets.
Biological Activity
2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound is characterized by its unique pyrrolopyrimidine structure, which contributes to its biological activity. Its molecular formula is C_8H_10N_4O, and it features a fused ring system that enhances its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For example:
- Cell Line Testing : The compound displayed a mean growth inhibition (GI%) of up to 70% across several cancer cell lines, including lung and renal carcinomas .
| Cell Line | GI% |
|---|---|
| HOP-92 (Lung) | 71.8% |
| NCI-H460 (Lung) | 66.12% |
| ACHN (Renal) | 66.02% |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
The mechanism through which this compound exerts its effects involves the inhibition of key kinases involved in cell proliferation and survival pathways:
- Focal Adhesion Kinases (FAK) : The compound has been identified as an inhibitor of FAK and Pyk2 kinases, which play critical roles in cancer cell migration and invasion. Inhibition of these pathways can lead to reduced tumor growth and metastasis .
Antimicrobial Activity
Emerging research indicates potential antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although detailed mechanisms and efficacy data remain limited .
Case Study 1: Anticancer Efficacy
A study conducted on renal carcinoma cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects. The IC50 values indicated potent inhibition of cell viability at concentrations as low as 11.70 µM when compared to standard chemotherapeutics .
Case Study 2: Inhibition of Cell Cycle Progression
Further investigations revealed that this compound causes G0–G1 phase arrest in treated cancer cells. This effect was quantified using flow cytometry, showing an increase in the G0–G1 population from 57.08% (control) to 84.36% (treatment), indicating a robust mechanism for inducing cell cycle arrest and apoptosis .
Q & A
Q. What are the common synthetic routes for 2,3-dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of pyrrole and pyrimidine precursors. A multi-step approach is recommended:
Precursor Preparation : Start with substituted pyrrole intermediates (e.g., 3-methylpyrrole derivatives) and pyrimidine carbonyl compounds.
Cyclization : Use catalysts like trifluoroacetic acid or proline to facilitate ring closure under reflux conditions (70–100°C) in aprotic solvents (e.g., DMF or THF).
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).
Key factors for optimization include temperature control (prevents side reactions) and stoichiometric ratios of intermediates to avoid residual starting materials .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR :
- Pyrrole protons : Look for signals in δ 6.5–7.5 ppm (aromatic protons) and δ 2.5–3.5 ppm (methyl groups on the pyrrole ring).
- Pyrimidine protons : Signals near δ 8.0–8.5 ppm indicate nitrogen-bound protons.
- Methylene groups (6,7-dihydro) : Multiplets in δ 2.0–2.8 ppm.
- IR : Peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) groups.
Cross-reference with computational simulations (e.g., DFT) to validate assignments .
Q. What initial biological assays are recommended to screen its pharmacological potential?
Methodological Answer:
- Kinase Inhibition Assays : Test against ATR kinase (linked to DNA repair pathways) using fluorescence-based ADP-Glo™ assays. IC50 values <1 µM suggest therapeutic potential .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7). Compare results with positive controls (e.g., doxorubicin) to assess potency .
- Solubility Testing : Perform shake-flask method in PBS (pH 7.4) to determine logP values, critical for bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?
Methodological Answer:
- Substitution Patterns :
- 2,3-Dimethyl Groups : Replace with bulkier alkyl chains (e.g., cyclopropyl) to enhance lipophilicity and target binding.
- Pyrimidine Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl or F) at position 6 to boost kinase inhibition .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with ATR kinase’s ATP-binding pocket. Prioritize derivatives with ΔG < −8 kcal/mol .
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability.
- Structural Validation : Re-analyze disputed compounds via X-ray crystallography (e.g., CCDC deposition) to confirm stereochemistry and purity .
- Meta-Analysis : Compare IC50 values across publications using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Gene Knockdown : Use siRNA to silence ATR kinase in cancer cells. A >50% reduction in compound efficacy confirms target specificity .
- Western Blotting : Monitor biomarkers like γH2AX (DNA damage) and p-CHK1 (cell cycle arrest) to link activity to DNA repair pathways.
- Metabolic Profiling : Perform LC-MS-based metabolomics to identify downstream pathways affected (e.g., nucleotide biosynthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
